![molecular formula C13H10BNO2 B1278796 Ácido (4'-ciano-[1,1'-bifenil]-4-il)borónico CAS No. 406482-73-3](/img/structure/B1278796.png)

Ácido (4'-ciano-[1,1'-bifenil]-4-il)borónico

Descripción general

Descripción

'(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid' (4-CN-BPBA) is an important organoboron compound that has a wide range of applications in scientific research and lab experiments. This compound has been used in various areas of research, including organic synthesis, medicinal chemistry, materials science, and catalysis.

Aplicaciones Científicas De Investigación

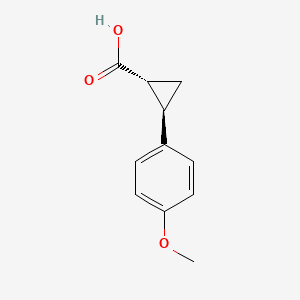

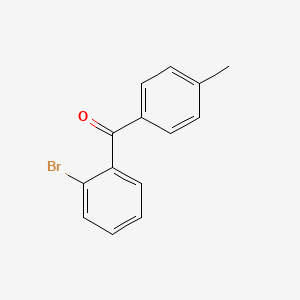

Acoplamiento Cruzado de Suzuki-Miyaura

Ácido (4'-ciano-[1,1'-bifenil]-4-il)borónico: es un reactivo fundamental en la reacción de acoplamiento cruzado de Suzuki-Miyaura (SM). Esta reacción es una piedra angular en la química orgánica para formar enlaces carbono-carbono. La capacidad del compuesto para sufrir transmetalación con complejos de paladio(II) en condiciones suaves lo convierte en un agente valioso en la síntesis de productos farmacéuticos, polímeros y moléculas orgánicas complejas .

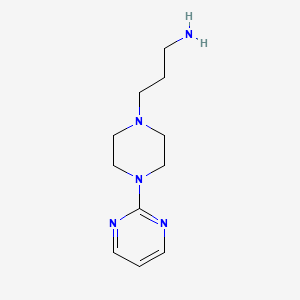

Aplicaciones de detección

Los ácidos borónicos, incluido el ácido [4-(4-cianofenil)fenil]borónico, se utilizan en aplicaciones de detección debido a su afinidad por los dioles y las bases de Lewis fuertes como los aniones fluoruro o cianuro. Esta propiedad se explota en el desarrollo de sensores para el control de la glucosa, lo cual es crucial para el manejo de la diabetes, y para detectar otras moléculas biológicamente relevantes .

Etiquetado biológico y manipulación de proteínas

La interacción de los ácidos borónicos con los dioles también se aprovecha en el etiquetado biológico y la manipulación de proteínas. Ácido [4-(4-cianofenil)fenil]borónico se puede utilizar para modificar proteínas o etiquetar células, lo que ayuda en el estudio de los procesos celulares y el desarrollo de agentes terapéuticos .

Tecnologías de separación

En la ciencia de la separación, el ácido [4-(4-cianofenil)fenil]borónico se puede emplear como un reactivo de afinidad. Su unión selectiva a ciertos azúcares o glucoproteínas permite la purificación de estas biomoléculas a partir de mezclas complejas, lo cual es beneficioso en aplicaciones analíticas y preparativas .

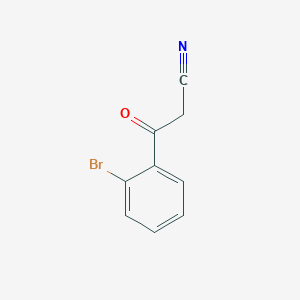

Sistemas de administración de fármacos

La porción de ácido borónico del compuesto puede formar complejos covalentes reversibles con dioles, lo cual es ventajoso en los sistemas de administración de fármacos. Al alterar las propiedades electrostáticas o lipofílicas de los fármacos, el ácido [4-(4-cianofenil)fenil]borónico puede mejorar la permeación de los fármacos a través de las membranas biológicas, mejorando su eficacia .

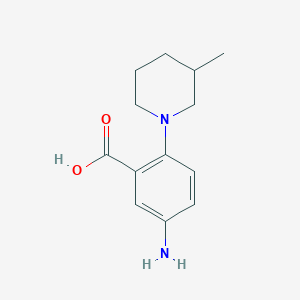

Desarrollo de terapéuticos

La reactividad única de los ácidos borónicos con azúcares y otras moléculas que contienen dioles tiene implicaciones en el desarrollo de terapéuticos. Por ejemplo, el ácido [4-(4-cianofenil)fenil]borónico podría utilizarse en el diseño de moléculas que se dirijan a enzimas o receptores involucrados en el reconocimiento de carbohidratos, lo cual es significativo en condiciones como el cáncer y las enfermedades infecciosas .

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 apply to it . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

These esters are formed by the reaction of the boronic acid with a diol moiety, often found in biological molecules .

Biochemical Pathways

Boronic acids and their derivatives have been used in various chemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common structural motifs in many pharmaceuticals .

Pharmacokinetics

It’s important to note that the stability of boronic acids and their derivatives can be influenced by ph, with hydrolysis rates increasing at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

Boronic acids and their derivatives are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. Boronic acids and their derivatives are only marginally stable in water, and their hydrolysis rates are considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes .

Análisis Bioquímico

Biochemical Properties

(4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that possess active site serine residues. Additionally, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Cellular Effects

The effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and can result in changes in gene expression profiles. Moreover, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases and other enzymes involved in critical biochemical pathways. Additionally, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term studies have shown that (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a critical concentration of the compound is required to achieve desired biochemical outcomes. These dosage-dependent effects are crucial for determining safe and effective usage in research and potential therapeutic applications .

Propiedades

IUPAC Name |

[4-(4-cyanophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BNO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKQRYHFHIAGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451756 | |

| Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-73-3 | |

| Record name | B-(4′-Cyano[1,1′-biphenyl]-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406482-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

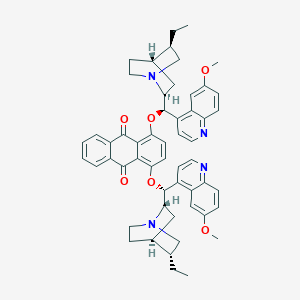

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

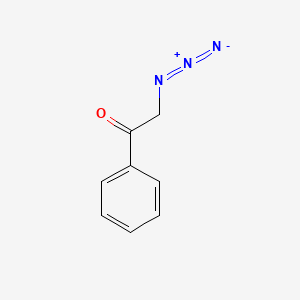

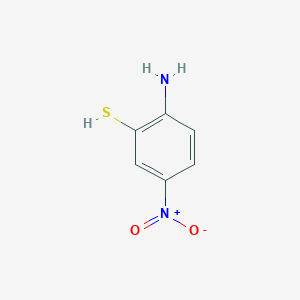

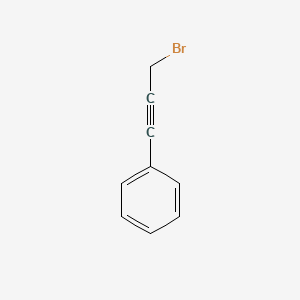

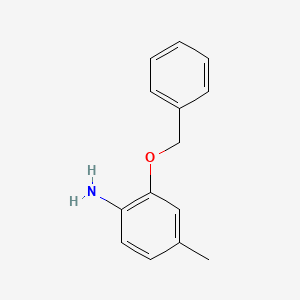

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.